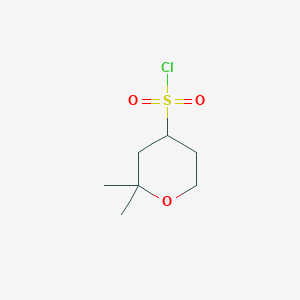

2,2-Dimethyloxane-4-sulfonyl chloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,2-Dimethyloxane-4-sulfonyl chloride is a chemical compound with the CAS Number: 1341861-77-5 . It has a molecular weight of 212.7 . The IUPAC name for this compound is 2,2-dimethyltetrahydro-2H-pyran-4-sulfonyl chloride .

Molecular Structure Analysis

The InChI code for 2,2-Dimethyloxane-4-sulfonyl chloride is 1S/C7H13ClO3S/c1-7(2)5-6(3-4-11-7)12(8,9)10/h6H,3-5H2,1-2H3 . This indicates that the molecule consists of 7 carbon atoms, 13 hydrogen atoms, 1 chlorine atom, 3 oxygen atoms, and 1 sulfur atom .Relevant Papers There are several papers related to 2,2-Dimethyloxane-4-sulfonyl chloride. For instance, Sigma-Aldrich provides related peer-reviewed papers, technical documents, and similar products . Other papers discuss the synthesis strategies of benzoxazoles and the employment of a chloride or fluoride salt fuel system . These papers could provide further insights into the properties and applications of 2,2-Dimethyloxane-4-sulfonyl chloride.

科学的研究の応用

Synthesis of Hexahydroquinolines

2,2-Dimethyloxane-4-sulfonyl chloride plays a crucial role in the synthesis of hexahydroquinolines, a class of compounds significant for their biological activity. Research demonstrates the use of related sulfonic acid functionalized ionic liquids as catalysts for the efficient synthesis of these compounds. These catalysts facilitate the one-pot multi-component condensation of arylaldehydes with dimedone and other reagents, highlighting the importance of sulfonyl chloride derivatives in organic synthesis (Khazaei et al., 2013).

Development of Fluorescent Sensors

Sulfonyl chloride derivatives, similar to 2,2-Dimethyloxane-4-sulfonyl chloride, are instrumental in developing fluorescent sensors for detecting metal ions. A study detailed the synthesis of a fluorescent compound via the reaction of dansyl sulfonyl chloride with an amine chain, demonstrating selective sensitivity to antimony and thallium metals. This highlights the potential of sulfonyl chloride derivatives in environmental monitoring and biological applications (Qureshi et al., 2019).

Molecular Mechanism Studies

Research into the molecular mechanisms of solvated ions in solvents like dimethyl sulfoxide (DMSO) provides insights into the interactions and behaviors of related sulfonyl chloride compounds in various solvents. Studies on the solvation structure of halide ions in DMSO reveal the interactions between charged species and the solvent, which is crucial for understanding the reactivity and stability of sulfonyl chloride derivatives in different chemical environments (Wakabayashi et al., 2004).

Antioxidant Property Exploration

Explorations into the antioxidant properties of DMSO, a solvent often used with sulfonyl chloride derivatives, underscore the importance of understanding the solvent effects in the development and evaluation of antioxidants. This research is pivotal for pharmaceutical and biochemical applications, where sulfonyl chloride derivatives might play a role as intermediates or final products (Sanmartín-Suárez et al., 2011).

Organic Synthesis

The role of DMSO as a synthon in organic chemistry extends to the utility of sulfonyl chloride derivatives in various synthetic transformations. This involves using dimethyl sulfoxide-based methylthiomethylation, methylation, and other reactions, highlighting the versatility of sulfonyl chloride derivatives in contributing to the synthesis of a wide range of organic compounds (Jones-Mensah et al., 2016).

特性

IUPAC Name |

2,2-dimethyloxane-4-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13ClO3S/c1-7(2)5-6(3-4-11-7)12(8,9)10/h6H,3-5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDXLCXFLJNOPCN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CCO1)S(=O)(=O)Cl)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 6-oxo-4-(trifluoromethyl)-1-[4-(trifluoromethyl)phenyl]-1,6-dihydro-3-pyridazinecarboxylate](/img/structure/B2812697.png)

![4-{[(5-Phenyl-1,3,4-oxadiazol-2-yl)thio]acetyl}morpholine](/img/structure/B2812700.png)

![1,3,6-trimethyl-5-(phenethylamino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2812702.png)

![N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)pentanamide](/img/structure/B2812703.png)

![methyl (2E)-2-[2-(4-chlorophenyl)hydrazinylidene]propanoate](/img/structure/B2812705.png)

![1,1,1-Trifluoro-3-[(4-methoxybenzyl)oxy]-2-propanol](/img/structure/B2812707.png)

![N-(2-chlorophenyl)-2-({6-methyl-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl}oxy)acetamide](/img/structure/B2812711.png)

![2-[9-(4-chlorophenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid](/img/structure/B2812712.png)

![3-ethyl-2-(ethylthio)-8-methoxy-5-methyl-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B2812714.png)

![2-fluoro-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2812716.png)

![Tert-butyl 6-(pyridin-2-yl)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B2812717.png)

![6-Oxo-1-[4-(propan-2-yl)phenyl]-1,4,5,6-tetrahydropyridazine-3-carboxylic acid](/img/structure/B2812720.png)